[1-(Dimethylamino)-3-oxoprop-1-en-2-yl](dimethyl)sulfanium chloride
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Overview
Description
1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride: is a chemical compound with the molecular formula C7H14ClNOS . It is known for its unique structure, which includes a sulfanium ion, making it an interesting subject of study in organic chemistry .
Preparation Methods
The synthesis of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride typically involves the reaction of dimethyl sulfide with a suitable precursor under controlled conditions. The reaction conditions often include the use of a strong base to facilitate the formation of the sulfanium ion. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanium ion back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfanium ion, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various reactions, including nucleophilic addition and cycloaddition, leading to the formation of complex organic molecules. The molecular targets and pathways involved in these reactions are of significant interest in organic chemistry .
Comparison with Similar Compounds
Similar compounds to 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride include:
Dimethylsulfonium methylide: Another sulfonium ylide used in organic synthesis.
Trimethylsulfonium iodide: A precursor to sulfonium ylides.
Dimethyloxosulfonium methylide:
The uniqueness of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride lies in its specific structure, which allows for unique reactivity and applications in various fields .
Properties
CAS No. |
67460-35-9 |
---|---|
Molecular Formula |
C7H14ClNOS |
Molecular Weight |
195.71 g/mol |
IUPAC Name |
[1-(dimethylamino)-3-oxoprop-1-en-2-yl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C7H14NOS.ClH/c1-8(2)5-7(6-9)10(3)4;/h5-6H,1-4H3;1H/q+1;/p-1 |
InChI Key |
YOXLCNBDCFXESH-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C=C(C=O)[S+](C)C.[Cl-] |
Origin of Product |
United States |
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